molecular formula C8H4Cl2N2S B2604877 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole CAS No. 94843-30-8

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole

Cat. No.: B2604877
CAS No.: 94843-30-8
M. Wt: 231.09
InChI Key: IPSUZXWGZYVNNU-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 3,4-dichlorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, agriculture, and material science.

Mechanism of Action

Target of Action

Compounds with similar structures, such as dcmu and Propanil , are known to inhibit photosynthesis, suggesting that 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole might have a similar target.

Mode of Action

Based on the mechanism of similar compounds, it could potentially interact with its targets by inhibiting key enzymes or pathways

Biochemical Pathways

Similar compounds have been shown to affect the photosynthetic electron transport chain . This suggests that this compound might also interfere with this pathway, leading to downstream effects such as reduced energy production in the form of ATP.

Result of Action

Based on the effects of similar compounds, it could potentially lead to reduced energy production in cells due to its potential inhibition of photosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dichlorophenylhydrazine with carbon disulfide in the presence of a base, followed by oxidative cyclization to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S/c9-6-2-1-5(3-7(6)10)8-4-13-12-11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSUZXWGZYVNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSN=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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